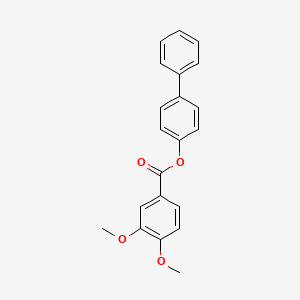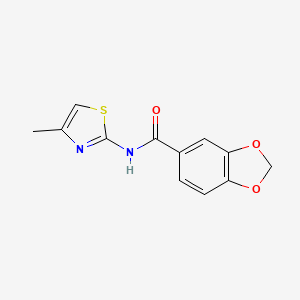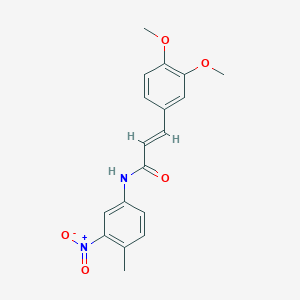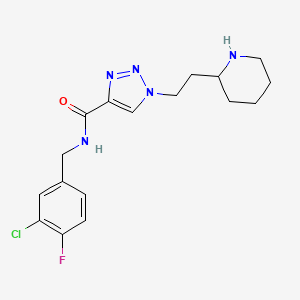![molecular formula C19H19N5O3 B5535998 7-methoxy-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5535998.png)
7-methoxy-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]chromane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "7-methoxy-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]chromane-3-carboxamide" is a chemical entity with potential interest in various scientific fields. The discussions here are drawn from several studies that focus on similar compounds, providing insights into the synthesis, structural analysis, and properties of closely related chemical entities.
Synthesis Analysis
The synthesis of structurally related compounds involves practical methods developed for orally active antagonists and various derivatives, showcasing the intricacy of organic synthesis techniques. For instance, Ikemoto et al. (2005) describe a practical method for synthesizing a compound with a complex structure through steps including esterification, Claisen type reaction, and Suzuki−Miyaura reaction, highlighting a new inexpensive method without chromatographic purification (Ikemoto et al., 2005). This methodology could be analogous to the synthesis of the compound , emphasizing the importance of advanced synthetic strategies in obtaining complex molecules.
Molecular Structure Analysis
The molecular structure of chemically related compounds has been characterized by various analytical techniques, including NMR, mass spectrometry, and X-ray crystallography. For example, the work by Kumara et al. (2018) provides insights into the synthesis, spectral analysis, and X-ray crystal structure determination of a novel pyrazole derivative, showcasing detailed molecular geometry and intermolecular interactions (Kumara et al., 2018). Such studies are essential for understanding the molecular conformation and stability of complex molecules.
Chemical Reactions and Properties
Research on related compounds elucidates various chemical reactions they undergo, revealing insights into their reactivity and interaction with other molecules. For instance, Stevens et al. (1984) investigate the interaction of 5-diazoimidazole-4-carboxamide with alkyl and aryl isocyanates, leading to novel compounds with potential antitumor activity (Stevens et al., 1984). Such studies contribute to our understanding of the chemical properties and potential reactivity pathways of the compound .
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability of compounds, are crucial for their practical application and handling. While specific studies on the physical properties of “7-methoxy-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]chromane-3-carboxamide” were not found, related research provides valuable insights into these aspects for comparable molecules, aiding in the prediction and understanding of the physical characteristics of the compound of interest.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical entities, define the compound's behavior in chemical reactions and its potential applications. Research on similar compounds, like the work by Ellis et al. (1978), which explores the synthesis and antiallergic properties of chromones containing acidic groups, provides insights into the chemical behavior and potential utility of related compounds (Ellis et al., 1978).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research has explored the synthesis and chemical reactions of compounds structurally related to "7-methoxy-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]chromane-3-carboxamide". For instance, studies have detailed the synthesis of chromone derivatives with potential biological activities, including antitumor and antimicrobial effects. These investigations provide a foundation for understanding the synthetic pathways and chemical behavior of related compounds (Parameshwarappa et al., 2009; Rawat et al., 2006).
Biological Activities
Several studies have focused on the biological activities of chromone derivatives, highlighting their potential as therapeutic agents. For example, some chromones have been found to exhibit antiallergic properties by inhibiting passive cutaneous anaphylaxis and the release of histamine from mast cells, suggesting potential applications in treating allergic conditions (Ellis et al., 1978). Another study synthesized chromone derivatives with potential antidiabetic activities, indicating the broad therapeutic potential of these compounds (Lalpara et al., 2021).
Chemical Interactions and Reactions
Research into chromone derivatives has also delved into their chemical interactions and reactions. For example, studies on chromene chromium carbene complexes have shed light on the mechanisms and products of interactions with alkynes, offering insights into the chemical versatility and reactivity of chromone-based compounds (Dötz & Kreiter, 1975; Hosokawa et al., 1976).
Eigenschaften
IUPAC Name |
7-methoxy-N-[(1-phenyltetrazol-5-yl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-26-16-8-7-13-9-14(12-27-17(13)10-16)19(25)20-11-18-21-22-23-24(18)15-5-3-2-4-6-15/h2-8,10,14H,9,11-12H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJBXYXAKRKNEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CO2)C(=O)NCC3=NN=NN3C4=CC=CC=C4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]chromane-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B5535920.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B5535932.png)
![4-{[(3S)-3-amino-1-piperidinyl]sulfonyl}-N-(2,2-difluoroethyl)benzamide hydrochloride](/img/structure/B5535935.png)
![2-[(5-methylpyrazin-2-yl)methyl]-9-[(3-methyl-2-thienyl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5535942.png)

![2-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5535948.png)
![2-[(3-chlorobenzyl)sulfonyl]-4,6-bis(trifluoromethyl)pyrimidine](/img/structure/B5535955.png)
![3-[5-(1-propionyl-3-piperidinyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5535969.png)



![2-[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]acetamide](/img/structure/B5535988.png)
![(3S)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-N,N-dimethylazepan-3-amine](/img/structure/B5536004.png)
